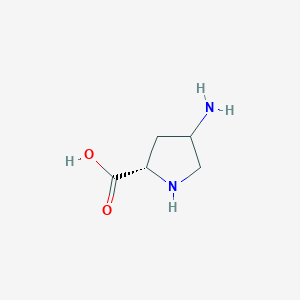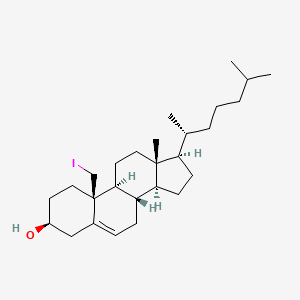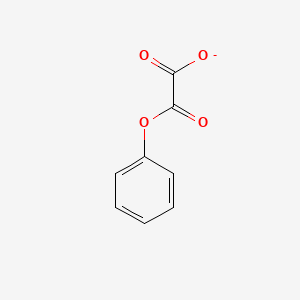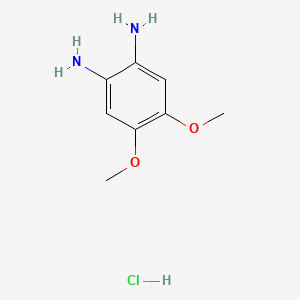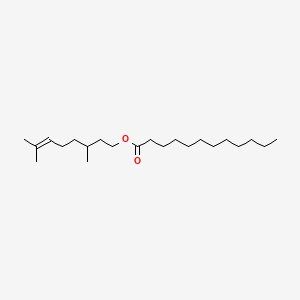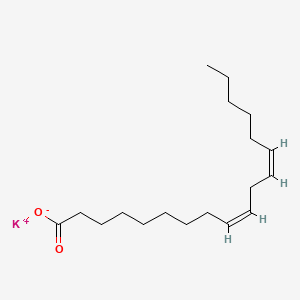
Potassium linoleate
Übersicht
Beschreibung
Potassium linoleate is a salt of linoleic acid . It has a molecular weight of 318.54 . It is used in various applications including as a laboratory chemical and in the synthesis of substances .
Synthesis Analysis
Potassium linoleate can be synthesized through the transesterification reaction of palm kernel oil, using KOH as a catalyst . Another method involves the isomerization of linoleate and linolenate with potassium tertiary butoxide .Molecular Structure Analysis
The empirical formula of potassium linoleate is C18H31KO2 . The structure can be represented by the SMILES string [K+].CCCCC\C=C/C\C=C/CCCCCCCC ( [O-])=O .Chemical Reactions Analysis
Potassium linoleate can undergo various reactions. For instance, it can be involved in the transesterification reaction of palm kernel oil to produce Biodiesel FAME . It can also undergo isomerization with potassium tertiary butoxide .Physical And Chemical Properties Analysis
Potassium linoleate has a molecular weight of 318.54 . It is a solid substance .Wissenschaftliche Forschungsanwendungen
1. Role in Inflammatory Conditions and PCOS Potassium linoleate, when studied in the context of polycystic ovary syndrome (PCOS), indicated significant correlations with various fatty acids and their derivatives. The research highlighted that saturated fatty acids might reduce the influx of potassium into cells, potentially destabilizing cytosol pH and exacerbating the inflammatory response through the activation of the arachidonic acid cascade. This suggests that managing potassium levels within cells could be crucial for treating patients with inflammatory conditions like PCOS (Szczuko et al., 2022).
2. Influence on Prostaglandin Biosynthesis and Kidney Function Research has explored the impact of different linoleic acid intakes on prostaglandin biosynthesis and kidney function. The study found that with increased linoleic acid intake, there was a rise in the amount of prostaglandin metabolites and other elements like sodium and creatinine in 24-hour urine samples. This indicates that dietary linoleic acid can stimulate prostaglandin-E biosynthesis, potentially affecting systems that control renal function and having implications for sodium and potassium balance in humans (Adam & Wolfram, 1984).
3. Dietary Linoleic Acid and Health Risks A nested case-control study within a European prospective cohort indicated that high dietary intake of linoleic acid might be associated with an increased risk of developing ulcerative colitis. This connection is suggested due to linoleic acid being metabolized to arachidonic acid, a component of colonocyte membranes, whose metabolites have pro-inflammatory properties and are increased in the mucosa of ulcerative colitis patients (Tjønneland et al., 2009).
4. Effects on Body Fat Mass and Obesity Clinical trials have indicated that conjugated linoleic acid, which linoleic acid is a part of, may reduce body fat mass in humans. These studies suggest that conjugated linoleic acid may play a role in weight management and could be beneficial for overweight or obese individuals (Blankson et al., 2000).
5. Relationship with Blood Pressure Studies have explored the relationship between dietary linoleic acid and blood pressure. Results have been inconsistent, but some findings indicate that increased linoleic acid intake may contribute to the prevention and control of adverse blood pressure levels in general populations. This suggests a potential role for dietary linoleic acid in managing cardiovascular health (Miura et al., 2008).
Zukünftige Richtungen
Potassium linoleate has potential applications in various fields. For instance, it has been found to satisfy the United States Environmental Protection Agency protocol for hospital disinfectant on hard, non-porous surfaces . Future research may focus on its potential uses in drug delivery systems and its role in the formation of lipid hydroperoxides .
Eigenschaften
IUPAC Name |
potassium;(9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b7-6-,10-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYJYBALPIYBQQ-NBTZWHCOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041561 | |
| Record name | Potassium linoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium linoleate | |
CAS RN |
3414-89-9 | |
| Record name | Potassium linoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium linoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium linoleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM LINOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S022W5099 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



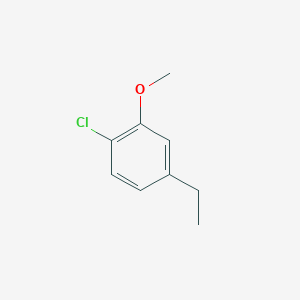
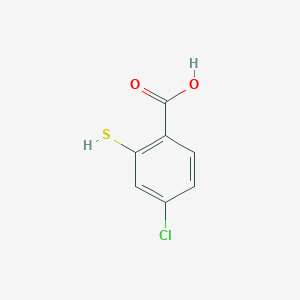


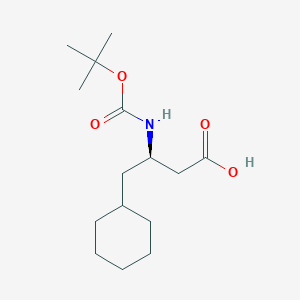
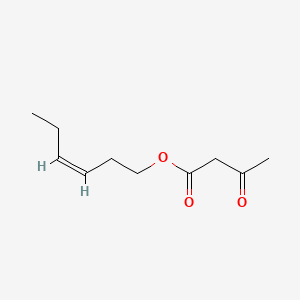

![2-Phenylbenzo[B]fluoranthene](/img/structure/B1628981.png)
